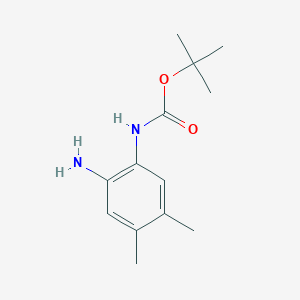![molecular formula C20H24N4O5 B2582650 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2380040-18-4](/img/structure/B2582650.png)
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea, also known as DMU-212, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DMU-212 belongs to the class of compounds known as benzoxazole ureas and has been shown to exhibit potent anticancer activity in preclinical studies.
作用機序
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea exerts its anticancer activity by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a second messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE5, this compound increases the levels of cGMP, which leads to the activation of protein kinase G (PKG) and the subsequent inhibition of cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in preclinical studies, particularly against breast cancer, prostate cancer, and melanoma. This compound has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, thereby preventing the growth and spread of tumors. In addition, this compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It exhibits potent anticancer activity and has been extensively studied for its potential therapeutic applications. This compound is also relatively easy to synthesize and can be obtained with a high degree of purity. However, this compound has some limitations for lab experiments. It is a small molecule drug, which means that it may have limited bioavailability and may not be suitable for certain types of cancer.
将来の方向性
There are several future directions for the study of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea. One potential direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1-isocyanato-2-(N,N-dimethylamino)methylbenzene with 2-amino-5-bromo-1,3-benzoxazole in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%.
科学的研究の応用
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity in preclinical studies, particularly against breast cancer, prostate cancer, and melanoma. This compound has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, thereby preventing the growth and spread of tumors.
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-24(2)11-15-14-8-12(6-7-16(14)29-23-15)21-20(25)22-13-9-17(26-3)19(28-5)18(10-13)27-4/h6-10H,11H2,1-5H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWRHCNONJMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


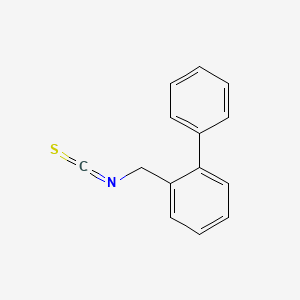
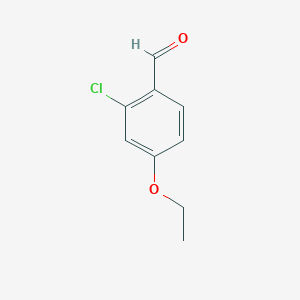
![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)

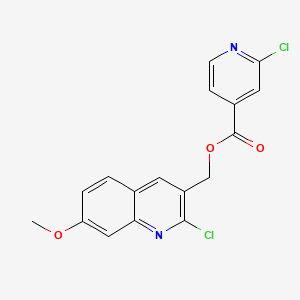
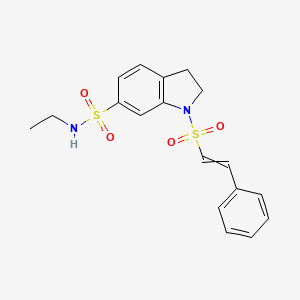
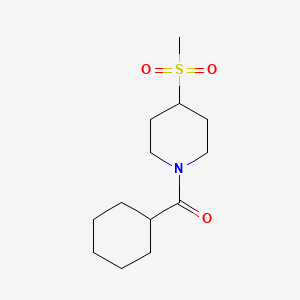
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)
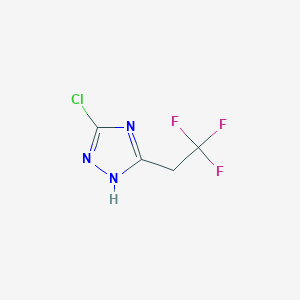
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)
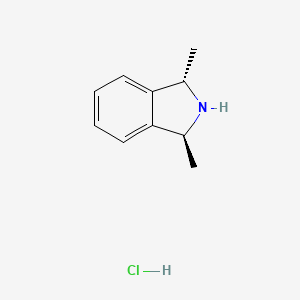
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
